N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021074-97-4
Cat. No.: VC7333630
Molecular Formula: C25H30N4O3S
Molecular Weight: 466.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021074-97-4 |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 |
| IUPAC Name | N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C25H30N4O3S/c1-17-23-21(25(30)26-19-11-7-2-3-8-12-19)15-22(18-9-5-4-6-10-18)27-24(23)29(28-17)20-13-14-33(31,32)16-20/h4-6,9-10,15,19-20H,2-3,7-8,11-14,16H2,1H3,(H,26,30) |
| Standard InChI Key | WGYDZXGPPDOGDL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5 |
Introduction
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This compound features a multi-cyclic structure that includes both thiophene and tetrahydrothiophene rings, contributing to its unique chemical properties. The presence of a cycloheptyl group enhances lipophilicity, potentially influencing biological activity and pharmacokinetics.
Key Structural Features:
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Cycloheptyl Group: Enhances lipophilicity.
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Tetrahydrothiophene Moiety: Contributes to sulfur-containing functional groups.
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Pyrazolo[3,4-b]pyridine Core: Provides a heterocyclic framework.
Synthesis
The synthesis of N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves several key steps, including the formation of amide bonds and the introduction of sulfur-containing groups. Technical details such as reaction conditions (temperature, solvents) and catalyst use can vary based on specific laboratory protocols and desired yields.
Biological Activity
This compound has been identified as a potent inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. This suggests therapeutic applications in treating obesity and metabolic disorders. Additionally, it acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK), further expanding its potential biological roles.
Applications in Medicinal Chemistry
Pyrazolo[3,4-b]pyridines, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds can be tailored to interact with specific biological targets, making them promising candidates for drug development .
Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives
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